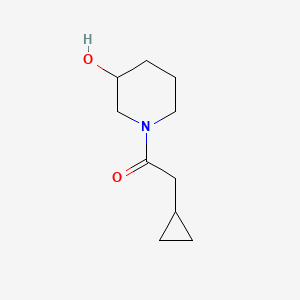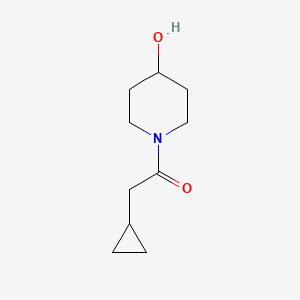![molecular formula C9H7F2N3O B1418564 3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline CAS No. 1155522-11-4](/img/structure/B1418564.png)
3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline
Overview
Description
“3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline” is an organic compound with the molecular formula C9H7F2N3O . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of compounds like “3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline” often involves difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .Molecular Structure Analysis
The molecular structure of “3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline” can be analyzed using a 3D model viewer . Once the molecule is drawn, it can be converted into a 3D model which is then displayed in the viewer .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline” include a molecular weight of 211.17 . Other properties such as boiling point and storage conditions are not explicitly mentioned in the search results .Scientific Research Applications
Antitumor Activity
3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline derivatives demonstrate promising applications in antitumor research. For instance, novel 1,2,4-oxadiazoles and trifluoromethylpyridine derivatives, structurally similar to 3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline, have been synthesized and analyzed for their potential medical applications, especially in cancer treatment. Some of these compounds have shown good potency against a range of cancer cell lines (Maftei et al., 2016).
Monomer for Polymerizations
The selective reduction of nitro group in related 1,2,4-oxadiazoles leads to the formation of amines that are promising monomers for oxidative and radical polymerizations (Tarasenko et al., 2017). This indicates their potential in the development of new polymeric materials.
Synthesis of Natural Product Analogs
Derivatives of 1,2,4-oxadiazole, closely related to 3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline, have been synthesized and tested for antitumor activity. This includes the development of natural product analogs with potential medical applications (Maftei et al., 2013).
Antidiabetic, Anti-inflammatory, and Anticancer Activities
Synthesized compounds of 1,2,4-oxadiazole derivatives have been screened for their antidiabetic, anti-inflammatory, and anticancer activities, highlighting their potential in therapeutic applications (Kavitha et al., 2016).
Agonist for GPR119 Receptor
Research has been conducted on the optimization of 1,2,4-oxadiazoles as agonists for GPR119, a receptor involved in glucose homeostasis, indicating potential applications in the treatment of diabetes (Wang et al., 2014).
Antimicrobial Activity
Studies have shown that synthesized 1,2,4-oxadiazole derivatives exhibit antimicrobial activities against various bacterial and fungal strains, suggesting their application in antimicrobial drug development (Kavitha et al., 2016).
Aniline Sensing
Novel 1,2,4-oxadiazole derivatives have been used in fluorescence quenching studies for aniline sensing, indicating potential applications in chemical sensing technologies (Naik et al., 2018).
Future Directions
The future directions in the research and development of “3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline” and similar compounds involve the development of new eco-friendly synthetic strategies . There is also a growing interest in the precise site-selective installation of CF2H onto large biomolecules such as proteins .
properties
IUPAC Name |
3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3O/c10-7(11)9-13-8(14-15-9)5-2-1-3-6(12)4-5/h1-4,7H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEGRVSPFYNYAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NOC(=N2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-3-[(propan-2-yloxy)methyl]aniline](/img/structure/B1418481.png)
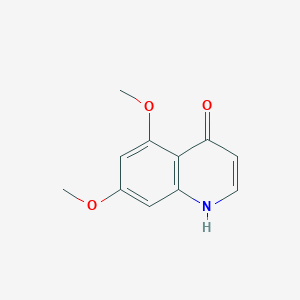
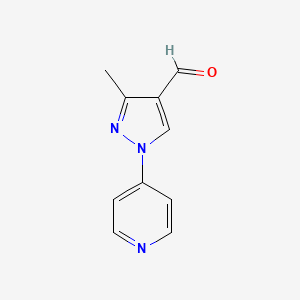
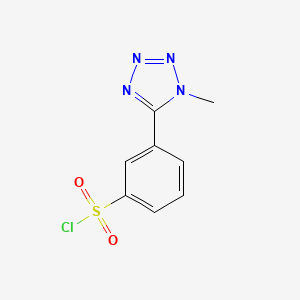
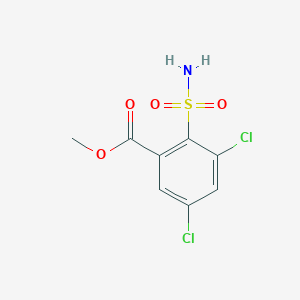
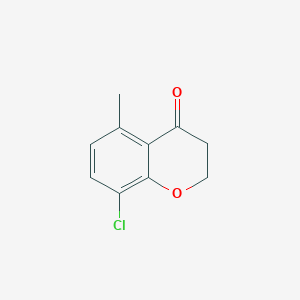
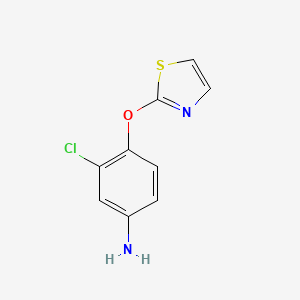
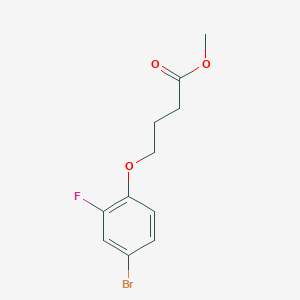
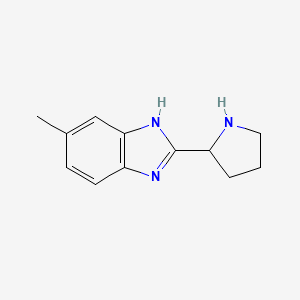
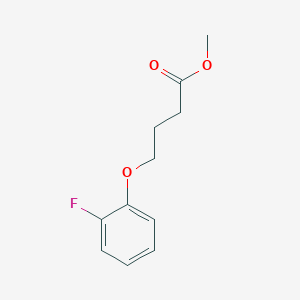
![2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid](/img/structure/B1418499.png)
![5-[(4-Methoxyphenyl)carbamoyl]thiophene-2-carboxylic acid](/img/structure/B1418500.png)
